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A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-
Alpha Converting Enzyme (TACE), is a critical cell-surface protease involved in the shedding of
a wide array of signaling molecules. Its dysregulation is implicated in the pathogenesis of
numerous diseases, including cancer, autoimmune disorders, and neurodegenerative
conditions. This guide provides a comparative overview of ADAM17 expression in healthy
versus diseased tissues, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the differential expression of ADAM17 in various diseased
states compared to healthy or control tissues, as documented in multiple studies.

ADAM17 in Cancer
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ADAM17 in Inflammatory and Autoimmune Diseases
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(413 + 226
pg/ml; p < 0.05).

ADAM17 in Neurodegenerative Disease

Expression
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Type Disease vs. Detection
Healthy
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_ reduced Not Specified
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expression.
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Key Signaling Pathways Involving ADAM17

ADAML17 plays a pivotal role in several signaling pathways by cleaving and releasing the

ectodomains of transmembrane proteins.
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Caption: Key signaling pathways regulated by ADAM17 activity.
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Experimental Protocols

Accurate measurement of ADAM17 expression is crucial for understanding its role in disease.
Below are generalized methodologies for common experimental techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Soluble ADAM17

This protocol is for the quantitative detection of ADAM17 in serum, plasma, or synovial fluid.

o Coating: Coat a 96-well microplate with a capture antibody specific for ADAM17 and
incubate overnight at 4°C.

e Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1%
BSA in PBS) for 1-2 hours at room temperature.

o Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at
room temperature.

o Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for
ADAML17. Incubate for 1-2 hours at room temperature.

» Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP)
conjugate. Incubate for 20-30 minutes at room temperature in the dark.

e Substrate Development: Wash the plate and add a TMB substrate solution. Incubate for 10-
20 minutes at room temperature in the dark.

o Stopping Reaction: Add a stop solution (e.g., 2N H2S0a4) to each well.

o Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The
concentration of ADAM17 is determined by comparison to the standard curve.

Western Blot for Cellular ADAM17 Expression

This protocol outlines the detection of ADAM17 protein in cell or tissue lysates.

e Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors.
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o Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE: Separate 20-40 ug of protein per lane on a 10% SDS-polyacrylamide gel.
» Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVYDF membrane.

» Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

e Primary Antibody Incubation: Incubate the membrane with a primary antibody against
ADAML17 overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-
conjugated secondary antibody for 1 hour at room temperature.

o Detection: Wash the membrane and detect the protein bands using an enhanced
chemiluminescence (ECL) substrate and an imaging system. Both the pro-form (~130 kDa)
and mature form (~100 kDa) can be detected.

Quantitative Real-Time PCR (qPCR) for ADAM17 mRNA
Expression

This method quantifies the relative expression of ADAM17 mRNA.
o RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit (e.g., TRIzol).

o cDNA Synthesis: Reverse transcribe 1-2 pg of total RNA into cDNA using a reverse
transcriptase Kit.

e (PCR Reaction: Set up the gPCR reaction with cDNA, forward and reverse primers for
ADAM17, and a SYBR Green or TagMan master mix.

e Thermal Cycling: Perform the gPCR on a real-time PCR system.

o Data Analysis: Analyze the data using the comparative Cq (AACq) method, normalizing the
expression of ADAM17 to a housekeeping gene (e.g., GAPDH, (3-actin).
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Immunohistochemistry (IHC) for Tissue Localization of
ADAM17

This technique visualizes the distribution of ADAM17 protein in tissue sections.

Tissue Preparation: Fix tissue in 10% neutral buffered formalin, process, and embed in
paraffin.

Sectioning: Cut 4-5 um thick sections and mount on slides.

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate
through a graded series of ethanol.

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific
binding with a blocking serum.

Primary Antibody Incubation: Incubate the sections with a primary antibody against ADAM17
overnight at 4°C.

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an
avidin-biotin-peroxidase complex. Visualize with a chromogen such as DAB.

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a
coverslip.

Microscopy: Examine the slides under a light microscope.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing ADAM17 expression.
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Caption: General workflow for analyzing ADAM17 expression.

 To cite this document: BenchChem. [ADAM17 Expression: A Comparative Analysis in
Healthy and Diseased Tissues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12418300#comparing-adam17-expression-in-
healthy-vs-diseased-tissue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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